
3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane is a complex organosilicon compound characterized by its unique structure, which includes multiple methoxy groups, oxygen, sulfur, and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. One common method involves the reaction of trimethoxysilylpropyl derivatives with sulfur sources such as carbon disulfide or elemental sulfur in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organosilicon derivatives.
Substitution: Methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the sulfur and silicon atoms can form covalent bonds with other molecules. These interactions enable the compound to exert its effects in various applications, such as enhancing the properties of materials or interacting with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Bis(3-trimethoxysilylpropyl) trisulfide
- 4,4,13,13-tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane
Uniqueness
3,3,13,13-Tetramethoxy-2,14-dioxa-7,8,9-trithia-3,13-disilapentadecane is unique due to its specific arrangement of methoxy, oxygen, sulfur, and silicon atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced reactivity or stability, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
40550-17-2 |
|---|---|
Molecular Formula |
C12H30O6S3Si2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
trimethoxy-[3-(3-trimethoxysilylpropyltrisulfanyl)propyl]silane |
InChI |
InChI=1S/C12H30O6S3Si2/c1-13-22(14-2,15-3)11-7-9-19-21-20-10-8-12-23(16-4,17-5)18-6/h7-12H2,1-6H3 |
InChI Key |
KOFGNZOFJYBHIN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSSSCCC[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


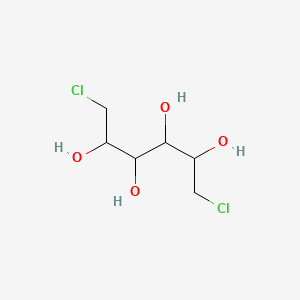
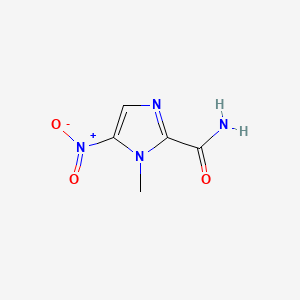
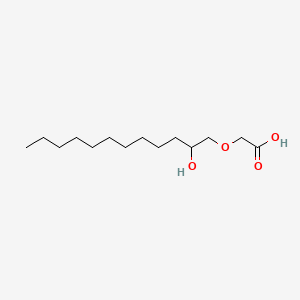
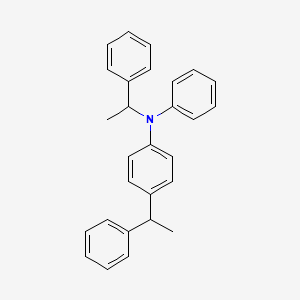


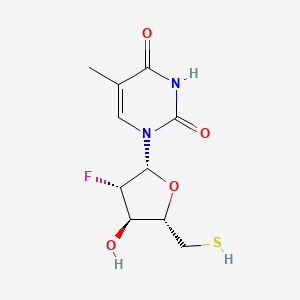


![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)
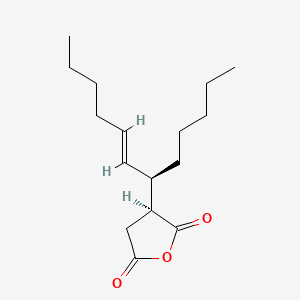
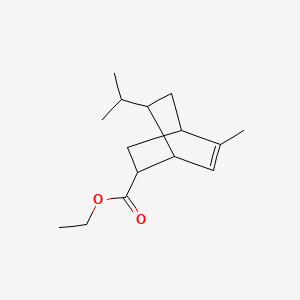
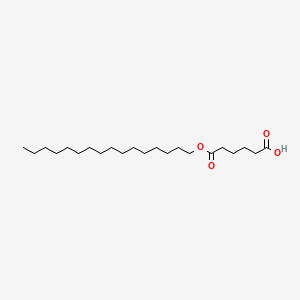
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
